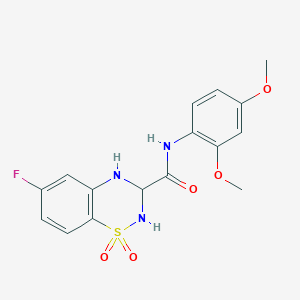

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit bacterial rna polymerase (rnap) .

Mode of Action

These compounds have been shown to inhibit bacterial RNAP, which is involved in the synthesis of RNAs in bacteria . The inhibition of RNAP can disrupt the bacterial life cycle, leading to the death of the bacteria .

Biochemical Pathways

This disruption can affect various downstream effects, including the growth and proliferation of bacteria .

Result of Action

The result of HMS3512G19’s action would likely be the inhibition of bacterial growth and proliferation due to the disruption of RNA synthesis . This could potentially make it effective in treating bacterial infections.

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against Gram-positive bacteria . The compound’s interaction with RNAP is believed to be a key factor in its antimicrobial activity .

Cellular Effects

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression

Méthodes De Préparation

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with 6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxylic acid chloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its antihypertensive, antidiabetic, and anticancer properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar compounds include other 1,2,4-benzothiadiazine-1,1-dioxide derivatives, such as:

- 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities and applications .

Activité Biologique

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a synthetic compound belonging to the class of 1,2,4-benzothiadiazine derivatives. This compound exhibits a range of biological activities that have been explored in various studies. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- IUPAC Name : this compound

- Molecular Formula : C16H16FN3O5S

- CAS Number : 1219411-87-6

This structure contributes to its diverse pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent activity against Gram-positive bacteria .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been observed to influence the expression of genes related to apoptosis and cell cycle regulation .

Antihypertensive Effects

This compound has demonstrated antihypertensive activity in animal models. This effect is thought to be mediated through the inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as bacterial RNA polymerase and ACE.

- Gene Expression Modulation : It alters the expression levels of various genes involved in cell growth and apoptosis.

- Cell Signaling Pathways : The compound impacts multiple signaling pathways that regulate cellular responses to stress and growth factors .

Research Findings and Case Studies

A selection of key studies highlights the biological activity of this compound:

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c1-24-10-4-5-11(13(8-10)25-2)19-16(21)15-18-12-7-9(17)3-6-14(12)26(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSFGQDOWZJYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.